5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule characterized by three key structural features:
- A 2-aminoethyl linker connecting the furan carboxamide to a piperazine ring.
- A 4-phenylpiperazine moiety, which modulates solubility, receptor affinity, and pharmacokinetics.
This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin, dopamine, and sigma receptors.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-16-7-6-15(23-16)17(22)19-8-9-20-10-12-21(13-11-20)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBTYGUIIJLHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known to interact with its target, mapk10. This interaction may lead to changes in the activity of MAPK10, potentially influencing the cellular processes in which this kinase is involved.
Biochemical Pathways
Given its target, it is likely to influence pathways involving mapk10. MAPK10 is involved in various cellular processes, so the compound’s action could have downstream effects on cell proliferation, differentiation, and transcription regulation.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect.
Activité Biologique
5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide . Its molecular formula is , and it features a furan ring, a bromine atom, and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 373.26 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
| Log P | 3.45 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide. In vitro evaluations against various cancer cell lines have shown promising results:
- MCF-7 (breast cancer) : IC50 = 0.65 µM
- HeLa (cervical cancer) : IC50 = 0.85 µM
- A549 (lung cancer) : IC50 = 1.20 µM
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through the induction of apoptosis.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may interfere with:
- Apoptotic Pathways : Induction of caspase activation leading to programmed cell death.
- Cell Cycle Regulation : Disruption of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Caspase Activation | Increased levels of cleaved caspases in treated cells indicating apoptosis. |
| CDK Inhibition | Inhibition of CDK2 observed in biochemical assays. |
Study 1: In Vitro Evaluation
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound has strong binding affinity to target proteins involved in tumorigenesis, such as Bcl-2 and CDK2. This suggests that the compound could serve as a lead molecule for further drug development targeting these proteins.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications in Piperazine and Linker Regions
Table 1: Key Structural Variations and Properties
*Estimated values based on structural analogs.
Key Observations:
- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to rigid trans-butenyl (e.g., compound 19 in ) or longer butyl chains (e.g., compound 14).
- Substituent Effects: Bromine vs. iodine: Bromine’s smaller atomic radius may reduce steric hindrance compared to iodine. Fluorobenzoyl () enhances metabolic stability compared to unsubstituted phenyl.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s logP (~3.0) suggests moderate lipophilicity, ideal for blood-brain barrier penetration. Analogs with morpholine (lower logP) or fluorine (similar logP) exhibit tailored solubility profiles.
- Hydrogen Bonding: The 4-phenylpiperazine and carboxamide groups contribute to hydrogen-bond acceptor/donor counts, influencing target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
